

Spectroscopic Profile of 1-Phenylpiperidin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Phenylpiperidin-4-ol** (CAS No. 117896-69-2), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The empirical formula for **1-Phenylpiperidin-4-ol** is $C_{11}H_{15}NO$, with a molecular weight of 177.24 g/mol ^[1]. The structural and spectroscopic data are pivotal for its identification, purity assessment, and elucidation of its role in chemical synthesis and drug design.

Mass Spectrometry (MS)

Mass spectrometry of **1-Phenylpiperidin-4-ol** confirms its molecular weight. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak corresponding to its molecular weight.

Table 1: Mass Spectrometry Data for **1-Phenylpiperidin-4-ol**

Feature	m/z Value
Molecular Ion Peak [M] ⁺	177
Major Fragment 1	105
Major Fragment 2	104

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete public dataset of assigned peaks for ¹H and ¹³C NMR of **1-Phenylpiperidin-4-ol** is not readily available, data for closely related structures and general principles of NMR spectroscopy allow for a reliable prediction of the expected chemical shifts. The piperidine ring protons typically appear in the upfield region, while the protons of the phenyl group are found in the aromatic region. The carbon spectrum would similarly show aliphatic signals for the piperidine ring and aromatic signals for the phenyl group.

Note: Specific, experimentally verified peak lists for ¹H NMR and ¹³C NMR are not available in the public databases searched.

Infrared (IR) Spectroscopy

The infrared spectrum of **1-Phenylpiperidin-4-ol** is characterized by absorption bands corresponding to its key functional groups. A broad absorption band is expected in the high-frequency region due to the O-H stretch of the hydroxyl group. The C-H stretching of the aromatic and aliphatic portions, as well as C-N and C-O stretching vibrations, will also be present.

Note: A detailed peak table for the vapor phase IR spectrum is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize **1-Phenylpiperidin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

- Sample Preparation: Approximately 5-10 mg of the solid **1-Phenylpiperidin-4-ol** sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (0.0 ppm).
- Data Acquisition:
 - For ^1H NMR, the spectral width is set to cover the expected range of proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a wider spectral width is used (e.g., 0-220 ppm). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra can be obtained using various sampling techniques, with Attenuated Total Reflectance (ATR) or the KBr pellet method being common for solid samples.

- ATR Method:
 - A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Pressure is applied to ensure good contact between the sample and the crystal.
 - The spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean crystal is recorded and subtracted from the sample spectrum.
- KBr Pellet Method:
 - Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.
 - The mixture is pressed into a thin, transparent pellet using a hydraulic press.

- The pellet is placed in the sample holder of the FTIR instrument, and the transmission spectrum is recorded.

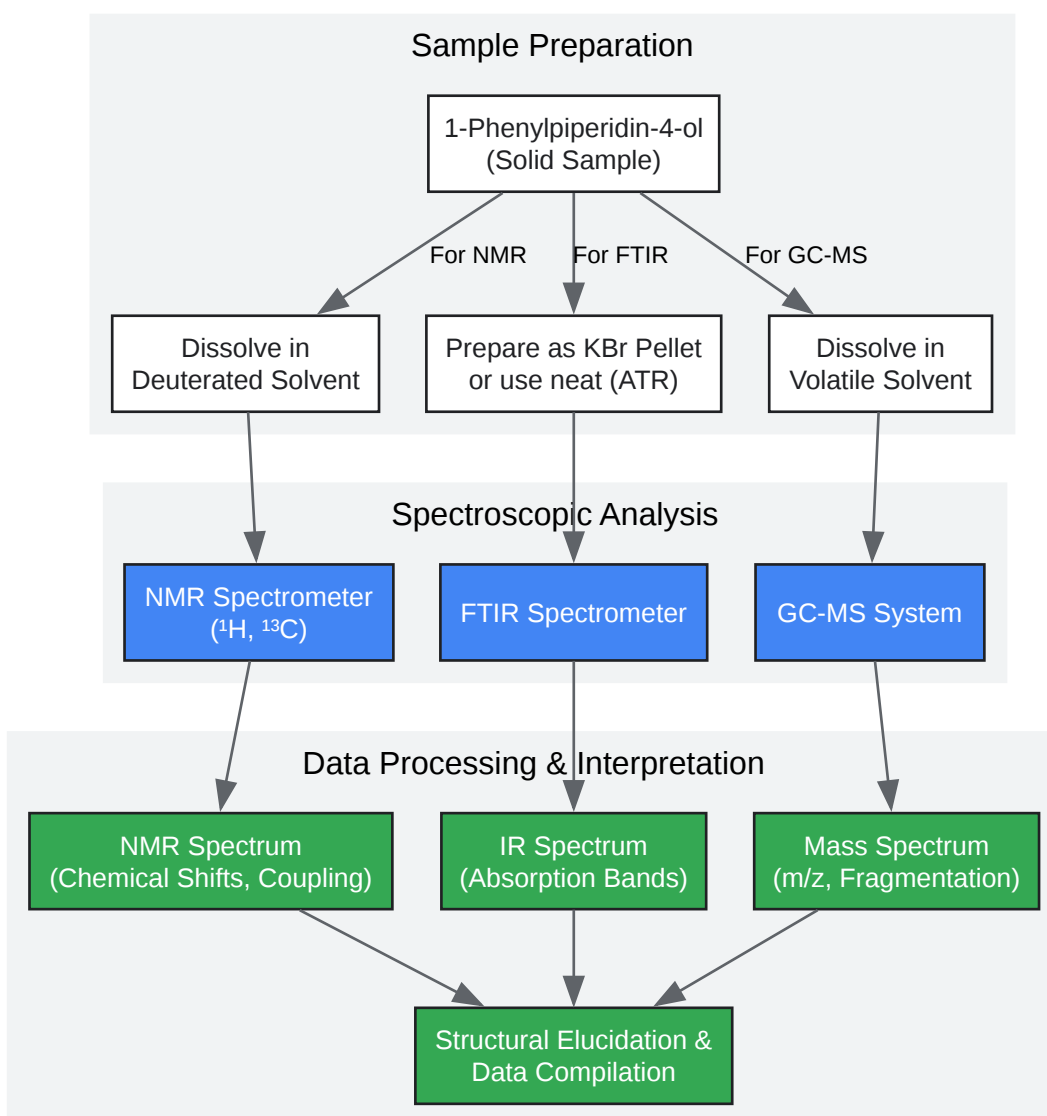
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the molecular weight and fragmentation pattern of the compound.

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or methanol.
- Chromatographic Separation:
 - An aliquot of the sample solution (typically 1 μ L) is injected into the GC, which is equipped with a capillary column (e.g., a 5% phenyl-polymethylsiloxane column).
 - The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.
- Mass Analysis:
 - As the compound elutes from the GC column, it enters the mass spectrometer.
 - Electron ionization (EI) at 70 eV is a standard method for generating ions.
 - The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Phenylpiperidin-4-ol**.



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General workflow for spectroscopic analysis.

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References

- 1. 1-Phenylpiperidin-4-ol | C₁₁H₁₅NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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